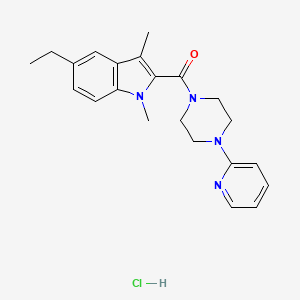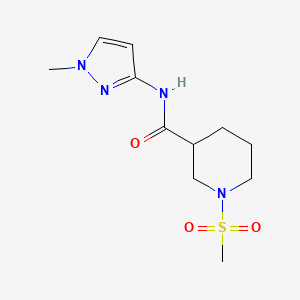![molecular formula C19H17ClN4O3 B4678836 ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4678836.png)
ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
概要
説明
Ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a synthetic compound that has garnered significant attention due to its unique chemical structure and versatile applications. It features an ester functional group attached to a benzoate core, linked through a triazole moiety to a substituted phenyl group. This complex molecular arrangement lends itself to a wide array of chemical reactions and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions:
Starting Materials: : The synthesis begins with readily available commercial reagents such as 4-chlorophenyl hydrazine, methyl acrylate, and ethyl benzoate.
Triazole Formation: : The first key step involves the formation of the triazole ring through a cycloaddition reaction. This is typically achieved using copper(I) catalysis under azide-alkyne cycloaddition conditions.
Esterification and Amidation: : Subsequent steps include esterification and amidation to incorporate the ethyl and benzoate functionalities, respectively.
Industrial Production Methods
While laboratory-scale synthesis of this compound may follow detailed multi-step protocols, industrial production focuses on optimizing yield and purity. This can be achieved through:
Optimized Catalysis: : Utilization of advanced catalytic systems to enhance the efficiency of the cycloaddition reaction.
High-Throughput Techniques: : Employing high-throughput synthesis techniques and automation to scale up the production.
Purification: : Advanced purification methods such as recrystallization or chromatography to ensure high product purity.
化学反応の分析
Types of Reactions
Ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate can undergo a variety of chemical reactions, including:
Oxidation: : The compound can undergo oxidative reactions, particularly at the methyl group adjacent to the triazole ring.
Reduction: : Reduction reactions can target the ester or amide functionalities, potentially yielding alcohols or amines.
Substitution: : The aromatic rings present multiple sites for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: : Oxidized derivatives of the triazole ring.
Reduction: : Reduced forms of the ester and amide groups.
Substitution: : Substituted aromatic derivatives.
科学的研究の応用
Ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has diverse applications in various scientific fields:
Chemistry: : It serves as a precursor in the synthesis of more complex organic molecules.
Biology: : The compound's unique structure makes it a valuable tool in studying enzyme-substrate interactions.
Industry: : Use in the development of new materials with specific functional properties.
作用機序
The mechanism by which ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate exerts its effects involves interaction with specific molecular targets, including:
Enzyme Inhibition: : It may inhibit enzymes by binding to active sites or allosteric sites, thereby altering the enzyme's activity.
Receptor Modulation: : The compound can interact with cellular receptors, potentially modulating signal transduction pathways.
類似化合物との比較
Compared to other similar compounds, ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate stands out due to its:
Structural Complexity: : The combination of triazole, ester, and benzoate functionalities is relatively unique.
Versatility: : Its ability to undergo various chemical reactions and its applications in diverse scientific fields.
Similar Compounds
Ethyl 3-(benzoylamino)benzoate: : Similar but lacks the triazole and substituted phenyl groups.
4-Chlorophenyl-1,2,3-triazole derivatives: : Similar in the triazole moiety but differ in other functional groups.
Overall, this compound's unique structure and versatile reactivity make it a significant compound in modern organic chemistry and related fields.
特性
IUPAC Name |
ethyl 3-[[1-(4-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(26)13-5-4-6-15(11-13)21-18(25)17-12(2)24(23-22-17)16-9-7-14(20)8-10-16/h4-11H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSQADZVSTDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one](/img/structure/B4678758.png)
![1-(4-Methylphenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4678761.png)
![N-(4-bromo-2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4678769.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4678775.png)

![3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4678793.png)
![methyl 2-[(5E)-5-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4678801.png)

![[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4678817.png)

![N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine](/img/structure/B4678844.png)
![3-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4678845.png)
![3,4-DIMETHYLPHENYL ({4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL) ETHER](/img/structure/B4678852.png)
![Methyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B4678854.png)
